An In-Depth Technical Guide to 3-(Aminomethyl)-N-methylaniline (CAS 768343-60-8): A Derivative of the Versatile N-Methylaniline Scaffold
An In-Depth Technical Guide to 3-(Aminomethyl)-N-methylaniline (CAS 768343-60-8): A Derivative of the Versatile N-Methylaniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Building Block in Medicinal Chemistry
3-(Aminomethyl)-N-methylaniline, with the CAS number 768343-60-8, is a substituted aniline derivative that holds potential as a versatile building block in medicinal chemistry and materials science. While detailed public data on this specific molecule is nascent, its structural relationship to the well-characterized compound N-methylaniline provides a strong foundation for understanding its potential chemical reactivity, biological significance, and applications. This guide will provide a comprehensive overview of the known properties of 3-(Aminomethyl)-N-methylaniline and will draw upon the extensive knowledge of the N-methylaniline scaffold to offer insights into its potential synthesis, characterization, and applications for researchers and drug development professionals.
Chemical Identity and Properties
3-(Aminomethyl)-N-methylaniline is characterized by an aniline core, N-methylated at the amino group, and further substituted with an aminomethyl group at the meta position of the benzene ring.
| Property | Value | Source |
| CAS Number | 768343-60-8 | N/A |
| Molecular Formula | C₈H₁₂N₂ | N/A |
| Molecular Weight | 136.19 g/mol | N/A |
| IUPAC Name | 3-(Aminomethyl)-N-methylaniline | N/A |
| Synonyms | 3-(Methylamino)benzylamine | N/A |
The presence of both a secondary amine (N-methylamino) and a primary amine (aminomethyl) suggests that this molecule can participate in a wide range of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules. The basicity of the two amino groups will differ due to the electronic effects of the aromatic ring and the alkyl substituents, offering opportunities for selective reactions. The aniline moiety is a well-known "structural alert" in medicinal chemistry, often associated with metabolic liabilities, but it also serves as a key pharmacophore in numerous approved drugs.[1][2] The aminomethyl group can improve water solubility and provides a handle for further derivatization.[3]
Synthesis Strategies: A Predictive Approach
A potential retrosynthetic analysis is presented below:
Caption: Retrosynthetic analysis of 3-(aminomethyl)-N-methylaniline.
Hypothetical Protocol 1: From 3-Nitrobenzonitrile
This approach leverages the differential reactivity of the nitro and cyano groups.
Step 1: Selective Reduction of the Nitro Group
-
Rationale: The nitro group can be selectively reduced to an amine in the presence of a nitrile using various methods, such as catalytic hydrogenation with a poisoned catalyst or chemical reduction with reagents like tin(II) chloride.
-
Procedure:
-
Dissolve 3-nitrobenzonitrile in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C), and a reducing agent like ammonium formate or introduce hydrogen gas.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the catalyst and concentrate the solvent to obtain 3-aminobenzonitrile.
-
Step 2: N-Methylation of the Aniline
-
Rationale: The resulting primary aromatic amine can be methylated. A variety of methylating agents can be used, such as dimethyl sulfate or methyl iodide.[4] The reaction of aniline with methanol over a solid catalyst is another established method.[5]
-
Procedure:
-
Dissolve 3-aminobenzonitrile in a suitable solvent.
-
Add a base (e.g., potassium carbonate) and the methylating agent.
-
Heat the reaction mixture and monitor for the formation of 3-cyano-N-methylaniline.
-
Work up the reaction and purify the product, for example, by column chromatography.
-
Step 3: Reduction of the Nitrile
-
Rationale: The final step involves the reduction of the cyano group to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions than in Step 1 are typically employed.
-
Procedure:
-
In an inert atmosphere, dissolve 3-cyano-N-methylaniline in a dry ether solvent.
-
Carefully add a solution of LiAlH₄.
-
After the reaction is complete, quench the excess hydride carefully.
-
Perform an aqueous workup to isolate the crude product.
-
Purify by distillation or chromatography to yield 3-(aminomethyl)-N-methylaniline.
-
Analytical Characterization: A Predictive Outlook
While experimental spectra for 3-(Aminomethyl)-N-methylaniline are not widely published, its structure allows for the prediction of its key analytical features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the benzylic methylene protons, and the primary amine protons. The aromatic protons would likely appear as a complex multiplet in the range of 6.5-7.5 ppm. The N-methyl group would be a singlet around 2.8-3.0 ppm. The benzylic CH₂ group would be a singlet around 3.8-4.0 ppm. The NH₂ protons would appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbon attached to the N-methylamino group being the most upfield among the substituted aromatic carbons. The methyl carbon would appear around 30-35 ppm, and the benzylic carbon would be in the 45-50 ppm range.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 136. Key fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the N-methyl group.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound.[6] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid would likely provide good peak shape and resolution. UV detection would be effective due to the aromatic chromophore.
Potential Applications in Drug Discovery and Medicinal Chemistry
The aniline scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2] However, the aniline moiety can also be associated with metabolic instability and toxicity.[2] The specific substitution pattern of 3-(aminomethyl)-N-methylaniline offers several potential advantages for drug design.
-
Scaffold for Library Synthesis: The presence of two distinct amine functionalities allows for diverse and selective derivatization, making it an excellent scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
-
Modulation of Physicochemical Properties: The aminomethyl group can be used to improve the aqueous solubility and pharmacokinetic profile of a lead compound.[3]
-
Bioisosteric Replacement: The N-methylaniline core can serve as a bioisostere for other aromatic systems in known pharmacophores, potentially leading to improved potency, selectivity, or metabolic stability.[1]
Caption: Potential derivatization and applications in medicinal chemistry.
Safety and Handling
Given the lack of specific safety data for 3-(aminomethyl)-N-methylaniline, it is prudent to handle it with the same precautions as other aniline derivatives. N-methylaniline is known to be toxic and can cause damage to the central nervous system, liver, and kidneys upon exposure.[7] It is also a suspected carcinogen and mutagen.[7]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10]
Conclusion and Future Outlook
3-(Aminomethyl)-N-methylaniline represents a chemical entity with considerable, yet largely unexplored, potential. Its structural features suggest its utility as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. While a comprehensive experimental profile of this molecule is yet to be established in the public domain, the extensive knowledge of the chemistry and biological relevance of the N-methylaniline scaffold provides a solid framework for guiding future research.
For scientists and researchers, this compound offers an opportunity to explore new chemical space. The development of robust synthetic protocols and a thorough characterization of its physicochemical and biological properties are critical next steps. Such studies will undoubtedly pave the way for the application of 3-(aminomethyl)-N-methylaniline as a valuable tool in the creation of next-generation pharmaceuticals and functional materials.
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